6-chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Carbonic anhydrase inhibition Isoform selectivity Off-target liability

6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (designated compound 5j in the primary literature) is a synthetic small molecule belonging to the chromene-2-carboxamide sulfonamide class. It features a 4H-chromen-4-one core substituted with chlorine at the 6-position and a methyl group at the 7-position, linked via a carboxamide bridge to a 4-sulfamoylphenyl moiety.

Molecular Formula C17H13ClN2O5S
Molecular Weight 392.8 g/mol
Cat. No. B12210158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide
Molecular FormulaC17H13ClN2O5S
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C17H13ClN2O5S/c1-9-6-15-12(7-13(9)18)14(21)8-16(25-15)17(22)20-10-2-4-11(5-3-10)26(19,23)24/h2-8H,1H3,(H,20,22)(H2,19,23,24)
InChIKeyMIQOABUFQVIRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide – Compound Identity and Core Pharmacophore Class


6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (designated compound 5j in the primary literature) is a synthetic small molecule belonging to the chromene-2-carboxamide sulfonamide class. It features a 4H-chromen-4-one core substituted with chlorine at the 6-position and a methyl group at the 7-position, linked via a carboxamide bridge to a 4-sulfamoylphenyl moiety. This compound was synthesised and characterised as part of a focused library of chromene-based aromatic sulfonamides evaluated as carbonic anhydrase (CA) inhibitors [1]. Its molecular formula is C₁₇H₁₃ClN₂O₅S and it was obtained in 92% yield with a melting point of 305–307 °C [1].

Selection Logic
Dual hCA II/hCA IX-sparing tool compound for carbonic anhydrase isoform deconvolution studies.
SAR Workflow
Selectivity inversion reference within the chromene-2-carboxamide sulfonamide series.
Procurement Context
Dual-substituted scaffold without synthetic yield penalty; comparable sourcing profile to simpler analogs.

Why 6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide Cannot Be Replaced by a Close Analog in Carbonic Anhydrase Inhibitor Research


Within the 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide series, minor substituent changes on the chromenone ring produce drastic shifts in carbonic anhydrase isoform inhibition profiles. The unsubstituted parent (5a) and mono-substituted analogs (e.g., 7-Me 5c, 6-Cl 5i) each display distinct activity fingerprints across hCA I, II, IX, and XII. Critically, the 6-Cl,7-Me dual substitution pattern uniquely collapses hCA II and hCA IX potency while leaving hCA I inhibition largely intact—a selectivity inversion not observed with any other substitution variant tested in the series [1]. Consequently, substituting 5j with a seemingly similar analog would fundamentally alter the pharmacological profile and invalidate any experiment predicated on hCA II-sparing or hCA I-biased activity.

Target Compound (5j)
6-Cl,7-Me dual substitution
Near-micromolar hCA II and hCA IX inhibition; hCA I-biased selectivity profile.
Unsubstituted / Mono Analogs
5a, 5c, 5i
Sub-100 nM hCA II activity; strong hCA IX preference. Isoform profile fundamentally differs.
Minor substituent changes collapse the unique hCA II/hCA IX dual-sparing signature. Selectivity inversion may not transfer to close analogs without independent validation.

6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


hCA II Inhibition: 25.7-Fold Weaker Than Unsubstituted Parent (5a) – A Deliberate Selectivity Design Feature

Compound 5j exhibits profoundly reduced inhibition of the ubiquitous cytosolic isoform hCA II (Ki = 900.7 ± 75.4 nM), representing a 25.7-fold loss of potency relative to the unsubstituted parent compound 5a (Ki = 35.1 ± 3.3 nM). This contrasts sharply with the 7-methyl analog 5c (Ki = 39.5 ± 3.2 nM) and the 6-chloro analog 5i (Ki = 66.2 ± 5.8 nM), both of which retain sub-100 nM hCA II activity. The reference drug acetazolamide (AAZ) inhibits hCA II with Ki = 12.1 ± 0.6 nM [1]. The authors explicitly state that 'the presence of 6-Cl, 7-Me substitution on 4H-chromen-4-one moiety of sulfamoylphenyl derivatives was found to be very negative for hCA II inhibitory activity' [1].

hCA II Inhibition
Head-to-head
Ki = 900.7 ± 75.4 nM
Reported hCA II-sparing endpoint: 25.7-fold weaker than unsubstituted parent 5a.
Supports hCA II off-target liability review. Stopped-flow CO₂ hydration assay.
Carbonic anhydrase inhibition Isoform selectivity Off-target liability

hCA IX Inhibition: 31-Fold Weaker Than Unsubstituted Parent – Divergent Tumor-Associated Isoform Profile

Compound 5j displays markedly attenuated inhibition of the tumor-associated isoform hCA IX (Ki = 515.5 ± 37.2 nM) compared to the unsubstituted parent 5a (Ki = 16.6 ± 1.5 nM), a 31.1-fold reduction. The 6-chloro monosubstituted analog 5i retains substantial hCA IX activity (Ki = 51.0 ± 4.8 nM), indicating that the addition of the 7-methyl group to the 6-Cl scaffold is primarily responsible for the activity collapse. The reference drug acetazolamide inhibits hCA IX with Ki = 25.7 ± 2.1 nM [1]. The paper identifies this substitution pattern as 'detrimental for hCA IX inhibitory activity' [1].

hCA IX Inhibition
Head-to-head
Ki = 515.5 ± 37.2 nM
Reported tumor-associated isoform endpoint: 31.1-fold reduction vs. parent 5a.
7-Me addition to 6-Cl scaffold primarily drives activity collapse. Recombinant hCA IX.
Tumor-associated carbonic anhydrase hCA IX Isoform selectivity

Selectivity Inversion: hCA I Activity Preserved While hCA II and hCA IX Collapse

While the 6-Cl,7-Me substitution pattern dramatically reduces hCA II and hCA IX potency, hCA I inhibition remains essentially unchanged: 5j inhibits hCA I with Ki = 580.3 ± 50.5 nM, virtually identical to the unsubstituted parent 5a (Ki = 525.2 ± 44.4 nM), a mere 1.1-fold difference. This creates a selectivity inversion: in 5a, hCA IX is 31.6-fold more potently inhibited than hCA I; in 5j, hCA I and hCA IX are inhibited with comparable potency (ratio ≈ 0.9), and hCA I is more potently inhibited than hCA II (ratio ≈ 1.5) [1].

Selectivity Inversion
Head-to-head
hCA IX/hCA I ratio shifts from 0.032 (5a) to 0.89 (5j)
Unique hCA I-biased profile within the chromene series; hCA I Ki remains virtually unchanged.
27.8-fold change in relative isoform preference. Data derived from Table 1.
Isoform selectivity inversion hCA I Structure-activity relationship

Thermal Stability: 9 °C Higher Melting Point Than 6-Chloro Analog (5i)

Compound 5j exhibits a melting point of 305–307 °C, which is 9 °C higher than the 6-chloro monosubstituted analog 5i (MP = 296–298 °C) and 7–9 °C higher than the unsubstituted parent 5a (MP = 296–298 °C). The 7-methyl analog 5c has a comparable melting point of 309–311 °C, indicating that the 7-methyl group is the primary driver of enhanced crystalline lattice stability [1].

Thermal Stability
Head-to-head
MP = 305–307 °C
ΔMP = +9 °C vs. 6-Cl analog 5i; 7-Me group drives enhanced lattice stability.
May support storage and pre-formulation thermal stability screening. Capillary method.
Thermal stability Crystalline lattice energy Formulation suitability

Synthetic Accessibility: 92% Yield Maintained Despite Dual Substitution

The TCFH-NMI-mediated amide coupling employed for the synthesis of 5j proceeded with 92% isolated yield after HPLC purification—identical to the 6-chloro analog 5i (92%) and comparable to the unsubstituted parent 5a (93%) and the 7-methyl analog 5c (91%) [1]. This demonstrates that the 6-Cl,7-Me disubstitution pattern does not impose any synthetic penalty relative to mono-substituted or unsubstituted congeners.

Synthetic Yield
Head-to-head
92% isolated yield
Equivalent synthetic efficiency across the series; no dual-substitution yield penalty.
TCFH-NMI coupling; HPLC purified. Comparable to 5a (93%), 5c (91%), 5i (92%).
Synthetic yield Scale-up feasibility Cost of goods

Recommended Research and Industrial Application Scenarios for 6-Chloro-7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide


hCA II-Sparing Pharmacological Probe for Carbonic Anhydrase Isoform Deconvolution

In cellular or in vivo models where hCA II inhibition is an unwanted confounding factor (e.g., studies of hCA I-specific biology, or models where diuretic side effects must be excluded), 5j serves as a uniquely suited tool compound. Its hCA II Ki of 900.7 nM is 74-fold weaker than acetazolamide and 25.7-fold weaker than the unsubstituted parent 5a, functionally eliminating hCA II-driven effects at concentrations where hCA I engagement occurs [1]. This profile is not replicated by any other compound in the published series.

Selectivity Inversion Reference Standard for SAR and Medicinal Chemistry Campaigns

Compound 5j represents the only member of the 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide series where hCA I is inhibited more potently than both hCA II and hCA IX—a complete selectivity inversion relative to the unsubstituted parent 5a. Medicinal chemistry teams pursuing isoform-selective CA inhibitors can use 5j as a reference standard for understanding the structural determinants of hCA II/hCA IX evasion while maintaining hCA I binding [1].

Thermally Stable Chromene-Sulfonamide Scaffold for Formulation and Long-Term Storage Studies

With a melting point of 305–307 °C—9 °C higher than the unsubstituted and 6-Cl analogs—5j offers enhanced solid-state thermal stability within the chromene-sulfonamide class. This property is relevant for laboratories and compound management facilities that require stable solid-form storage under ambient or elevated temperature conditions, as well as for pre-formulation assessments where thermal stability is a critical quality attribute [1].

Cost-Effective Procurement of a Dual-Substituted Chromene Carboxamide Without Synthetic Premium

Procurement decisions often weigh synthetic complexity against unique biological value. The 92% isolated yield of 5j, equivalent to the simplest analogs in the series, means that sourcing this disubstituted compound does not carry a synthetic cost penalty. Research programs requiring the dual hCA II/hCA IX-sparing profile can acquire 5j under comparable cost expectations to the simpler, less selective analogs [1].

Application
Selection Property
Validation Focus
CA isoform deconvolution studies
hCA II-sparing / hCA I-biased profile
hCA II off-target validation; isoform-selectivity endpoint review
SAR and medicinal chemistry campaigns
Selectivity inversion reference standard
Chromene substitution-activity relationship interpretation
Solid-state stability and formulation studies
Elevated melting point (305–307 °C)
Thermal stability attribute; storage condition review
Cost-effective tool compound sourcing
Comparable synthetic yield to mono-substituted analogs
Scale-up feasibility and procurement cost assessment
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